

Wee1-IN-3 binding affinity and specificity for Wee1 kinase

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Compound Focus: **Wee1-IN-3**

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Molecular and Biological Profile of Wee1-IN-3

The table below summarizes the known quantitative data and characteristics of **Wee1-IN-3**:

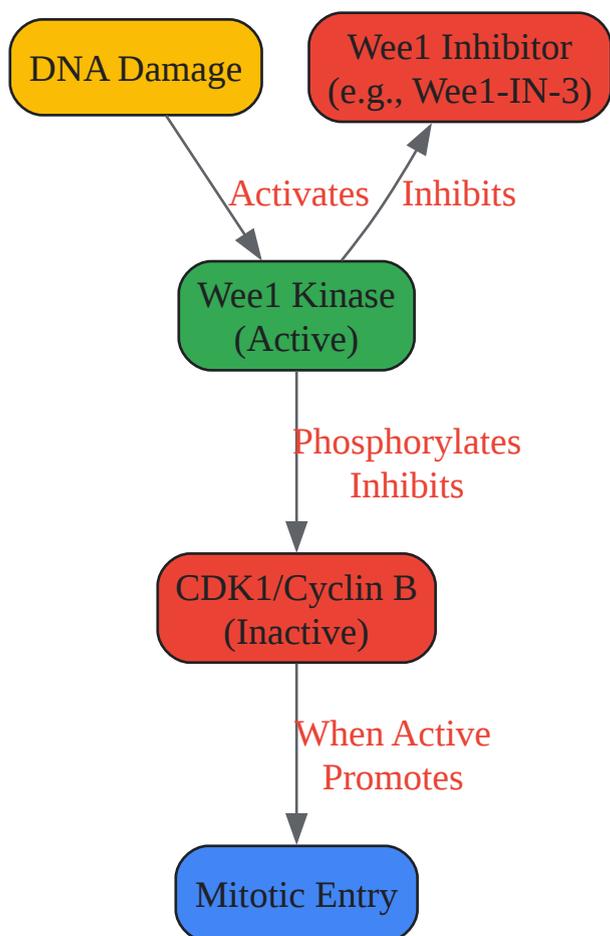
Property	Description
IC50 (Wee1)	< 10 nM [1]
Potency Classification	Potent [1]
Primary Biological Effect	Anticancer activities [1]
Key Regulatory Role	Serine/threonine kinase; master regulator of the G2/M cell cycle checkpoint. It phosphorylates and inhibits CDK1, preventing premature mitotic entry [2].
Therapeutic Rationale	Inhibition abrogates the G2/M checkpoint, forcing cancer cells with DNA damage into mitosis, leading to mitotic catastrophe and apoptosis [2].

Experimental Approaches for Characterization

While specific protocols for **Wee1-IN-3** were not detailed, established methodologies from research on other Wee1 inhibitors provide a framework for its characterization.

Method	Application & Key Steps
Kinase Activity Assay Purpose: Determine inhibitor potency (e.g., IC50). Example Protocol: ADP-Glo kinase assay. Measures the depletion of ATP to ADP, quantifying remaining ATP via luminescence. Wee1-IN-14 was characterized with an IC50 of 1.0 nM using this method [1]. Cell-Based Viability/Proliferation Assay Purpose: Assess anti-cancer activity in cells. Example Protocol: Resazurin-based assays. Measures cell viability and metabolic activity. Used to demonstrate synergy between Wee1 inhibitors and other agents [3]. Computational Binding Affinity Prediction Purpose: Rapid, high-precision prediction of binding affinity and selectivity. Example Protocol: Free Energy Perturbation calculations (FEP+). Can predict binding free energies within ~1.0 kcal/mol (~6-8 fold in potency) of experimental values. Used to profile thousands of designs for Wee1 potency and kinome-wide selectivity [4] [5]. Selectivity Profiling Purpose: Identify off-target liabilities. Example Protocol: Kinome-wide scanMAX panel. Tests compound activity against 403 wild-type human kinases to generate a comprehensive selectivity profile [4].	

The following diagram illustrates the core cellular mechanism of Wee1 and its inhibition, integrating into a DNA damage context.



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> The mechanism of Wee1 inhibition forces cell cycle progression despite DNA damage.

Wee1 Inhibitors in Therapeutic Context

Wee1 is a validated oncology target, and several inhibitors are in clinical development. The table below lists key inhibitors for context.

Inhibitor Name	Other Names	Highest Development Stage	Key Notes
Adavosertib	AZD1775, MK-1775	Clinical Trials (Phase II)	First highly potent & selective inhibitor; associated with off-target toxicities & activation of

Inhibitor Name	Other Names	Highest Development Stage	Key Notes
			Integrated Stress Response (ISR) [3] [6] [1].
Azenosertib	ZN-c3	Clinical Trials (Phase II)	Orally active, selective inhibitor (IC50 = 3.9 nM) [3] [1].
SGR-3515	-	Clinical Trials (Phase I)	Development candidate identified via FEP+-guided discovery; differentiated profile from competitors [5].
Wee1-IN-3	-	Preclinical Research	Potent inhibitor (IC50 < 10 nM); anticancer activities observed in preclinical studies [1].

A prominent challenge with first-generation Wee1 inhibitors like Adavosertib is **off-target toxicity**, which is partly driven by unintended kinase inhibition and activation of the Integrated Stress Response (ISR) pathway [4] [3]. Newer strategies, including the use of **PROTAC-based degraders and molecular glues**, show reduced ISR activation, offering a potential path to improved therapeutic windows [3].

A Path for Further Investigation

Given the limited public data, I suggest these avenues to deepen your research:

- **Consult Specialized Databases:** Search commercial chemical and pharmaceutical compound databases like **Schrödinger's LiveDesign** platform [5] or **MedChemExpress** [1], which may hold more detailed data sheets.
- **Review Patent Literature:** The biological data for **Wee1-IN-3** likely originates from a patent. Searching patent databases using the compound name or structure could yield the original source with full experimental details.
- **Explore Related Compounds:** Studying the published data on clinical-stage inhibitors like **Azenosertib (ZN-c3)** or the computational-guided candidate **SGR-3515** can provide valuable benchmarks and methodological insights [5] [1].

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